Tetrapropylammonium tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103607. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrapropylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.BF4/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3,4)5/h5-12H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADADJCUTHQJPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC[N+](CCC)(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187462 | |

| Record name | Ammonium, tetrapropyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-38-5 | |

| Record name | Tetrapropylammonium tetrafluoroborate(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, tetrapropyl-, tetrafluoroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetra-N-propylammonium tetrafluoroborate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium, tetrapropyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropylammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Quaternary Ammonium Salt

An In-Depth Technical Guide to Tetrapropylammonium Tetrafluoroborate for Researchers and Drug Development Professionals

This compound, often abbreviated as TPA-BF4, is a quaternary ammonium salt that has carved a significant niche in various scientific domains, from advanced energy storage to nuanced organic synthesis.[1] Comprising a central nitrogen atom bonded to four propyl groups, forming the tetrapropylammonium cation ((CH₃CH₂CH₂)₄N⁺), and a tetrafluoroborate anion (BF₄⁻), this compound's utility is deeply rooted in its physicochemical properties.[2][3] Its high solubility in organic solvents, commendable thermal stability, and a wide electrochemical window make it an invaluable tool for researchers.[1] This guide, designed for scientists and drug development professionals, provides a comprehensive overview of this compound, delving into its core properties, synthesis, applications, and safety protocols, thereby offering a holistic understanding of its role in modern research.

Core Physicochemical Properties

This compound typically presents as a colorless or white crystalline solid.[1] Its stability under a range of conditions and solubility in various organic solvents are key to its widespread use.[1][4] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₈BF₄N | [1][2][4] |

| Molar Mass | 273.16 g/mol | [1][2][4] |

| Melting Point | 245-247 °C | [1][4][5] |

| Density | 1.115 g/cm³ | [4][5] |

| Appearance | Colorless or white crystalline solid | [1] |

| Solubility | Soluble in water and organic solvents | [4] |

The large, non-polar tetrapropylammonium cation contributes significantly to the salt's solubility in organic media, a critical factor for its application in non-aqueous electrochemistry. The tetrafluoroborate anion is known for its electrochemical stability, which is crucial for applications requiring a wide potential window where the electrolyte itself does not undergo oxidation or reduction.[6]

Molecular Structure Visualization

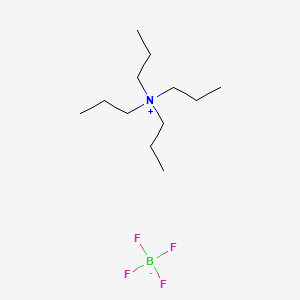

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base reaction between tetrapropylammonium hydroxide and fluoroboric acid. An alternative and common laboratory-scale synthesis involves the metathesis reaction between a tetrapropylammonium halide (e.g., bromide) and a source of tetrafluoroborate, such as fluoroboric acid or a metal tetrafluoroborate salt.[4][7] The choice of precursors is often dictated by their commercial availability and the desired purity of the final product.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of TPA-BF4.

Experimental Protocol: Synthesis from Tetrapropylammonium Bromide and Fluoroboric Acid

This protocol describes a common method for the synthesis of this compound.

-

Dissolution of Reactants: In a well-ventilated fume hood, dissolve tetrapropylammonium bromide in a minimal amount of deionized water in a suitable flask equipped with a magnetic stirrer.

-

Reaction: While stirring, slowly add a stoichiometric equivalent of aqueous fluoroboric acid (typically 48-50%) to the tetrapropylammonium bromide solution. The reaction is generally exothermic, so controlled addition is recommended.

-

Precipitation and Isolation: The product, this compound, is less soluble in the aqueous medium than the starting materials and will precipitate out. The precipitation can be further encouraged by cooling the mixture in an ice bath. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with small portions of cold deionized water to remove any unreacted starting materials and byproducts.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of methanol and diethyl ether.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Key Applications in Research and Development

The unique properties of this compound have led to its use in a variety of applications.

Supporting Electrolyte in Electrochemistry

A primary application of this compound is as a supporting electrolyte in non-aqueous electrochemistry.[1][3] Its role is to provide ionic conductivity to the solution while remaining electrochemically inert over a wide potential range.[8] This is crucial for studying the redox behavior of electroactive species without interference from the electrolyte itself. Its good solubility in common organic solvents like acetonitrile and dimethylformamide makes it a versatile choice for a wide array of electrochemical investigations.[1][4]

Experimental Protocol: Cyclic Voltammetry using TPA-BF4 as a Supporting Electrolyte

This protocol outlines the use of TPA-BF4 in a typical cyclic voltammetry experiment.

-

Electrolyte Solution Preparation: Prepare a 0.1 M solution of this compound in an anhydrous, high-purity organic solvent (e.g., acetonitrile). Ensure all glassware is thoroughly dried to prevent water contamination.

-

Analyte Addition: Add the electroactive species of interest to the electrolyte solution to achieve the desired concentration (typically in the millimolar range).

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. This typically consists of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode), and a counter electrode (e.g., platinum wire).

-

Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements.

-

Cyclic Voltammetry Measurement: Connect the electrodes to a potentiostat and perform the cyclic voltammetry experiment by scanning the potential over the desired range. The resulting voltammogram will reveal the redox properties of the analyte.

Electrochemical Characterization Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H28BF4N | CID 9558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound = 98.0 338-38-5 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 338-38-5 [m.chemicalbook.com]

- 6. Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System [mdpi.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

An In-Depth Technical Guide to Tetrapropylammonium Tetrafluoroborate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Quaternary Ammonium Salt

Tetrapropylammonium tetrafluoroborate, a quaternary ammonium salt, has carved a significant niche in the landscape of modern chemistry. Its unique combination of properties, including its role as a phase transfer catalyst and a supporting electrolyte, makes it a valuable tool in both organic synthesis and electrochemical applications. This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on providing practical insights for researchers and professionals in the field.

Chemical Identity and Structure

This compound is an ionic compound consisting of a tetrapropylammonium cation and a tetrafluoroborate anion. The cation features a central nitrogen atom bonded to four propyl groups, rendering it lipophilic and capable of solubilizing in organic media. The tetrafluoroborate anion is a non-coordinating anion, contributing to the salt's stability and its utility in electrochemical systems.

The interplay between the bulky, organic cation and the inorganic, non-coordinating anion dictates the compound's overall properties and its diverse applications.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₈BF₄N | [1] |

| Molecular Weight | 273.16 g/mol | [1] |

| CAS Number | 338-38-5 | [2] |

| Appearance | Colorless or white solid | [2] |

| Melting Point | 245 - 247 °C | [2] |

| Solubility | Soluble in water and organic solvents. | [3] |

| Thermal Stability | The thermal stability of tetraalkylammonium tetrafluoroborates is generally good. For the analogous tetraethylammonium tetrafluoroborate, decomposition is observed to begin between 280 and 350 °C.[4] | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction or via anion exchange. The following protocol details a common laboratory-scale synthesis adapted from procedures for similar tetraalkylammonium salts.[5][6]

Synthesis via Neutralization

This method involves the reaction of tetrapropylammonium hydroxide with fluoroboric acid.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to manage the exothermic nature of the reaction.

-

Reactants: Charge the flask with a known concentration of aqueous tetrapropylammonium hydroxide solution.

-

Acid Addition: Slowly add a stoichiometric amount of fluoroboric acid (HBF₄) from the dropping funnel to the stirred tetrapropylammonium hydroxide solution.

-

Neutralization: Monitor the pH of the reaction mixture. Continue the addition of fluoroboric acid until a neutral pH (approximately 7) is achieved.

-

Isolation: Remove the water from the resulting solution using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as methanol/ether or ethanol.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirmation of the synthesis and purity of this compound is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl groups. These would include a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons adjacent to the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the three different carbon environments within the propyl chains.[1]

Applications in Research and Development

This compound's unique properties lend it to a variety of applications, primarily as a phase transfer catalyst and a supporting electrolyte.

Phase Transfer Catalysis

As a phase transfer catalyst, this compound facilitates reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[2] The lipophilic tetrapropylammonium cation encapsulates an anionic reactant from the aqueous phase and transports it into the organic phase, where it can react with the organic substrate. This technique often leads to faster reaction rates, milder reaction conditions, and improved yields.[7][8]

Conceptual Workflow for a Phase Transfer Catalyzed Reaction:

Caption: Schematic of a three-electrode setup for cyclic voltammetry.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin. [3]It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a versatile and valuable compound for researchers in organic synthesis and electrochemistry. Its properties as a phase transfer catalyst and a supporting electrolyte, coupled with its good solubility and stability, make it a reliable choice for a wide range of applications. A thorough understanding of its chemical structure, physicochemical properties, and safe handling procedures is paramount for its effective and safe utilization in the laboratory.

References

-

This compound - Introduction. (2024-04-09). ChemBK. [Link]

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

-

This compound. PubChem. [Link]

-

Rifi, M. R. (1973). SPIROPENTANE. Organic Syntheses, 53, 95. [Link]

-

Prasad, M., & Sudhakarbabu, K. (2014). Thermal decomposition of tetraethyl ammonium tetrafluoroborate: A simultaneous TG–DTG–DSC–quadrupole mass spectrometric approach. Journal of Thermal Analysis and Calorimetry, 115(2), 1433–1438. [Link]

-

Thermophysical Properties of this compound(1-). (n.d.). Chemcasts. [Link]

-

Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. (2025). DAU. [Link]

-

This compound(1-) - Optional[1H NMR]. (n.d.). Chemical Shifts. [Link]

-

Cyclic voltammograms registered in 0.2 M tetrabutylammonium tetrafluoroborate (TBABF 4 ) in dichloromethane on a platinum electrode (area, 0.008 cm 2 ) of (a) the supporting electrolyte (black). (n.d.). ResearchGate. [Link]

-

Moreno-Fernandez, G., et al. (2020). Electrochemical study of tetraalkylammonium tetrafluoroborate electrolytes in combination with microporous and mesoporous carbon monoliths. ICP - Instituto de Catálisis y Petroleoquímica. [Link]

-

Electrochemical properties measured in 1 M tetraethylammonium tetrafluoroborate (TEABF 4 ) in propylene carbonate (PC) solution. (a) Cyclic voltammetry (CV) curves of as-grown and (b) electrochemically oxidized CNTs. (c) Galvanostatic charge/discharge curves of the as-grown and electrochemically oxidized CNTs measured at the current density of 5 A g −1 . (d) Specific capacitance versus current density plot. (n.d.). ResearchGate. [Link]

-

Moosbauer, J., et al. (2009). 103. Determination of Electrochemical Windows of Novel Electrolytes for Double Layer Capacitors by Stepwise Cyclic Voltammetry Experiments. ResearchGate. [Link]

-

Malek, A., & Ewies, E. (2014). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

-

Uvarov, N. F., et al. (2021). Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System. MDPI. [Link]

-

Yadav, G. D., & Bisht, P. M. (2015). Process Intensification Using Phase Transfer Catalysts. Research Publish Journals. [Link]

-

Zhang, L., et al. (2013). Tetraethylammonium Tetrafluoroborate as Additive to Improve the Performance of LiFePO4/Artificial Graphite Cells. ResearchGate. [Link]

-

Das, S. (2020). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. [Link]

-

Landstrom, A. (2016). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. CORE. [Link]

-

Pilz, F. H., & Kielb, P. (2023). Cyclic voltammetry, square wave voltammetry or electrochemical impedance spectroscopy? Interrogating electrochemical approaches for the determination of electron transfer rates of immobilized redox proteins. BBA Advances, 4, 100095. [Link]

-

Cyclic voltammetry, square wave voltammetry or electrochemical impedance spectroscopy? Interrogating electrochemical approaches for the determination of electron transfer rates of immobilized redox proteins. (2023). PubMed. [Link]

Sources

- 1. This compound | C12H28BF4N | CID 9558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetraethylammonium tetrafluoroborate synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. crdeepjournal.org [crdeepjournal.org]

An In-depth Technical Guide to the Synthesis and Preparation of Tetrapropylammonium Tetrafluoroborate

Introduction

Tetrapropylammonium tetrafluoroborate (TPA-TFB), a quaternary ammonium salt, is a compound of significant interest across various scientific disciplines. Its utility as a phase transfer catalyst and a supporting electrolyte in electrochemical applications makes it a valuable tool for researchers and professionals in organic synthesis and drug development.[1] This guide provides a comprehensive overview of the synthesis, purification, and characterization of TPA-TFB, grounded in established chemical principles and practical laboratory experience.

This document is structured to provide not just procedural steps, but also the underlying rationale, empowering researchers to not only replicate the synthesis but also to adapt and troubleshoot the process as needed.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful synthesis and application.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₈BF₄N | PubChem[2] |

| Molecular Weight | 273.16 g/mol | PubChem[2] |

| Appearance | Colorless or white crystalline solid | Chem-Impex[1], ChemBK[3] |

| Melting Point | 245-247 °C | Sigma-Aldrich, Chem-Impex[1] |

| Solubility | Soluble in water and organic solvents | ChemBK[3] |

Synthesis Methodologies

The preparation of this compound can be approached through several synthetic routes. The most prevalent and reliable methods are detailed below, including direct neutralization and ion exchange reactions. The choice of method often depends on the available starting materials, desired purity, and scale of the synthesis.

Method 1: Neutralization Reaction

This is a straightforward acid-base neutralization reaction between tetrapropylammonium hydroxide (TPAOH) and tetrafluoroboric acid (HBF₄). The reaction is typically exothermic and requires careful control of the temperature.

Underlying Principle

The core of this synthesis is the reaction between a quaternary ammonium hydroxide (a strong base) and a strong acid, yielding a salt and water. The large tetrapropylammonium cation and the tetrafluoroborate anion readily form a stable ionic lattice upon removal of the solvent.

Experimental Protocol

Materials:

-

Tetrapropylammonium hydroxide (TPAOH) solution (e.g., 40% in water)

-

Tetrafluoroboric acid (HBF₄) solution (e.g., 48-50% in water)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel

-

pH indicator paper or pH meter

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a round-bottom flask containing the tetrapropylammonium hydroxide solution in an ice bath on a magnetic stirrer.

-

Acid Addition: Slowly add the tetrafluoroboric acid to the stirred TPAOH solution dropwise using an addition funnel. Monitor the temperature to maintain it below 25 °C.

-

Neutralization: Continuously monitor the pH of the reaction mixture. The addition of acid should continue until a neutral pH (approximately 7) is achieved.

-

Work-up: Once neutralized, the resulting solution is concentrated under reduced pressure using a rotary evaporator to remove the water.

-

Isolation: The crude this compound will precipitate as a white solid. The solid is collected by vacuum filtration.

-

Washing: The collected solid should be washed with a small amount of cold deionized water to remove any remaining impurities.

-

Drying: The final product is dried in a vacuum oven to remove any residual solvent.

Caption: Workflow for the synthesis of TPA-TFB via neutralization.

Method 2: Ion Exchange Reaction

Underlying Principle

This method leverages the differential solubility of inorganic salts to drive the reaction towards the desired product. For instance, reacting an aqueous solution of tetrapropylammonium bromide with sodium tetrafluoroborate can lead to the precipitation of sodium bromide, leaving the desired this compound in solution. A similar approach can be taken with tetrapropylammonium bromide and fluoroboric acid.[4]

Experimental Protocol (from Tetrapropylammonium Bromide and Fluoroboric Acid)

Materials:

-

Tetrapropylammonium bromide (TPABr)

-

Fluoroboric acid (HBF₄) (e.g., 48-50% aqueous solution)

-

Deionized water

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Beaker or flask

Procedure:

-

Dissolution: Dissolve tetrapropylammonium bromide in a minimal amount of deionized water.

-

Reaction: To the stirred solution, add a slight molar excess of fluoroboric acid.

-

Precipitation and Isolation: The reaction mixture is concentrated under reduced pressure. The addition of a non-polar solvent like diethyl ether can facilitate the precipitation of the crude TPA-TFB.[4] The resulting solid is then collected by filtration.

-

Purification: The crude product should be recrystallized to achieve high purity.

Caption: Workflow for TPA-TFB synthesis via ion exchange.

Purification

Regardless of the synthetic route, purification of the crude this compound is crucial to obtain a product suitable for sensitive applications. Recrystallization is the most common and effective method for purifying quaternary ammonium salts.

Recrystallization Protocol

Choosing a Solvent System: The ideal solvent system for recrystallization will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures. For TPA-TFB, common solvent systems include water, ethanol-water mixtures, or ethyl acetate.[5]

Procedure:

-

Dissolution: Dissolve the crude TPA-TFB in a minimum amount of the chosen solvent at its boiling point.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator will maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques should be employed.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined range. The experimentally determined melting point should be compared to the literature value (245-247 °C).[1] A broad melting range or a value significantly lower than the literature suggests the presence of impurities.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of TPA-TFB will show characteristic signals for the propyl groups of the tetrapropylammonium cation. The expected signals would be a triplet for the terminal methyl protons, a multiplet for the adjacent methylene protons, and another multiplet for the methylene protons attached to the nitrogen.

-

¹³C NMR: The carbon NMR will show distinct signals for the three different carbon environments in the propyl chains.

-

¹⁹F NMR and ¹¹B NMR: These can be used to confirm the presence of the tetrafluoroborate anion, which will exhibit characteristic chemical shifts and coupling patterns.

Safety Considerations

-

This compound is irritating to the eyes, respiratory system, and skin.[2][3]

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

All manipulations should be performed in a well-ventilated fume hood.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Applications in Research and Development

This compound is a versatile compound with numerous applications:

-

Electrolyte: It is used as a supporting electrolyte in various electrochemical studies, including the determination of phenolic compounds and the electrochemical hydrogenation of dimethylformamide. Its high solubility and stability contribute to enhanced conductivity in energy storage solutions like lithium-ion batteries.[1]

-

Phase Transfer Catalyst: In organic synthesis, TPA-TFB facilitates reactions between reactants in different phases, leading to improved reaction rates and yields.[1]

-

Ionic Liquids Research: It serves as a key component in the study of ionic liquids, which are gaining prominence in green chemistry applications.[1]

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a standard laboratory setting. By understanding the principles behind the neutralization and ion exchange methods, and by employing rigorous purification and characterization techniques, researchers can obtain high-purity TPA-TFB for a variety of advanced applications in chemistry and materials science. Adherence to safety protocols is paramount throughout the synthesis and handling of this compound.

References

-

Chem-Impex. This compound. Available from: [Link]

-

ChemBK. This compound. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Organic Syntheses. Procedure. Available from: [Link]

-

PubMed Central. Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. Available from: [Link]

-

SpectraBase. Tetra-n-butylammonium tetrafluoroborate - Optional[1H NMR] - Spectrum. Available from: [Link]

- Google Patents. CN110922333A - Method for preparing tetraethyl ammonium tetrafluoroborate by electrodialysis technology.

- Google Patents. JP2007277020A - Method for purifying tetrafluoroborate.

-

Wikipedia. Tetrapropylammonium. Available from: [Link]

-

Thieme. 16.2. Preparation and Reactions of Tetrafluoroboric Acid. Available from: [Link]

-

ResearchGate. PURIFICATION OF ORGANIC ELECTROLYTE – 1,1'-BISPYROPYRROLIDINIUM TETRAFLUOROBORATE | Request PDF. Available from: [Link]

-

Organic Syntheses. Procedure. Available from: [Link]

- Google Patents. CN1762979B - Tetraethyl tetrafluo ammonium fluoroborate preparation method.

-

PubChem. Tetraethylammonium tetrafluoroborate. Available from: [Link]

-

National Institutes of Health. Tetrapropylammonium Hydroxide Treatment of Aged Dry Gel to Make Hierarchical TS-1 Zeolites for Catalysis. Available from: [Link]

-

ResearchGate. Preparation of highly pure tetrapropyl ammonium hydroxide using continuous bipolar membrane electrodialysis | Request PDF. Available from: [Link]

-

Organic Syntheses. A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure (Note 1). Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H28BF4N | CID 9558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Tetrabutylammonium tetrafluoroborate | 429-42-5 [chemicalbook.com]

- 6. Tetrabutylammonium tetrafluoroborate(429-42-5) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Physical Characteristics of Tetrapropylammonium Tetrafluoroborate

Executive Summary

Tetrapropylammonium tetrafluoroborate, (CH₃CH₂CH₂)₄N(BF₄), often abbreviated as TPA-BF₄, is a quaternary ammonium salt that has garnered significant interest across various scientific disciplines. Its utility as a supporting electrolyte in electrochemistry, a phase-transfer catalyst in organic synthesis, and a model compound in the study of ionic liquids necessitates a thorough understanding of its fundamental physical properties.[1][2] This guide provides a comprehensive analysis of the core physical characteristics of TPA-BF₄, intended for researchers, scientists, and drug development professionals. We will delve into its molecular and crystal structure, thermal behavior, and solubility profile, grounding the discussion in established experimental data and methodologies. The causality behind experimental choices and the practical implications of these properties are emphasized to provide actionable insights for laboratory applications.

Core Physicochemical Properties

A foundational understanding of a compound's primary physical constants is essential for its effective application. These properties dictate storage conditions, solvent selection, and thermal processing parameters. The core physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₈BF₄N | [3][4] |

| Molecular Weight | 273.16 g/mol | [5][6] |

| CAS Number | 338-38-5 | [1][2] |

| Appearance | Colorless to white crystalline solid | [7] |

| Melting Point (Tₘ) | 245-249 °C | [7][8] |

| Density (Dₘ) | 1.115 g cm⁻³ (measured) | [9] |

| Crystal System | Orthorhombic | [9][10] |

| Space Group | P2₁2₁2₁ | [9][10] |

Molecular and Crystal Structure

The macroscopic properties of TPA-BF₄ are a direct consequence of its molecular and crystallographic structure. Understanding this structure is key to predicting its interactions and behavior.

Molecular Identification and Spectroscopic Signature

The TPA-BF₄ salt consists of a central nitrogen atom quaternized with four propyl groups, forming the tetrapropylammonium cation [(CH₃CH₂CH₂)₄N]⁺, and a tetrafluoroborate anion [BF₄]⁻. Spectroscopic methods are crucial for confirming the identity and purity of the material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the structure of the cation. The spectrum is expected to show three distinct signals corresponding to the methyl (-CH₃), methylene (-CH₂-), and alpha-methylene (-N-CH₂-) protons of the propyl chains. Control experiments using TPA-BF₄ have been used to verify negligible effects on the chemical shifts of other molecules in solution, confirming its utility as a non-interfering electrolyte.[11]

-

Infrared (IR) Spectroscopy : The FTIR spectrum provides a vibrational fingerprint of the compound. Key characteristic peaks include C-H stretching and bending vibrations from the alkyl chains of the cation and strong, broad absorption bands associated with the B-F stretching modes of the tetrafluoroborate anion.[1][2]

Crystallographic Analysis

The arrangement of ions in the solid state is a critical determinant of physical properties like density, melting point, and even solubility. The crystal structure of TPA-BF₄ was determined by single-crystal X-ray diffraction.[9][12][10]

At room temperature, TPA-BF₄ crystallizes in the orthorhombic system, which is a non-centrosymmetric structure.[9][12][10] This is a notable feature. The analysis revealed an ordered distribution of the tetrafluoroborate tetrahedra within the crystal lattice.[10] However, the tetrapropylammonium cations exhibit partial disorder, statistically arranged in two distinct orientations.[10]

Key Crystallographic Parameters:

-

Lattice Parameters :

Thermal Properties and Stability

The response of TPA-BF₄ to temperature changes is a critical consideration for its use in applications that may involve heating, such as in high-temperature electrochemistry or as a catalyst in reactions requiring elevated temperatures.

Melting Behavior (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is the primary technique for accurately determining the melting point and associated enthalpy of fusion.[13][14][15][16] A DSC experiment measures the difference in heat flow between the sample and a reference as a function of temperature. The melting of a pure crystalline substance appears as a sharp endothermic peak on the DSC thermogram.

For TPA-BF₄, DSC analysis shows a melting point in the range of 245-249 °C.[8] The relatively high melting point is indicative of the strong ionic interactions within the crystal lattice. Unlike some other quaternary ammonium salts, TPA-BF₄ melts before it decomposes.[8]

Thermal Decomposition Profile (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17][18][19][20] This technique is essential for determining the upper temperature limit of a compound's stability.

Studies on the thermal decomposition of tetraalkyl ammonium tetrafluoroborates, including the tetrapropylammonium salt, have been conducted using TGA in an inert nitrogen atmosphere.[21] The decomposition of these salts typically proceeds via Hofmann elimination and nucleophilic substitution reactions.[22][23] The thermal stability of these salts is influenced by the size of the alkyl group on the cation.[24] For TPA-BF₄, decomposition begins at temperatures above its melting point.

Causality: Why Thermal Stability is Crucial

Understanding the thermal limits of TPA-BF₄ is not merely an academic exercise. In practical applications, this knowledge is paramount for safety and efficacy.

-

In Electrochemistry : As an electrolyte in batteries or supercapacitors, TPA-BF₄ may be subjected to significant temperature fluctuations. Exceeding its decomposition temperature would lead to gas evolution, pressure buildup, and catastrophic failure of the device.

-

In Catalysis : When used as a phase-transfer catalyst, many organic reactions are heated to increase reaction rates. The catalyst must remain stable and not decompose under the reaction conditions to ensure consistent catalytic activity and prevent contamination of the product with degradation byproducts.

Solubility and Solution Behavior

The solubility of TPA-BF₄ dictates its utility in solution-based applications. The general principle of "like dissolves like" provides a preliminary guide; as an ionic salt, it is expected to be soluble in polar solvents.

Solubility Profile

While comprehensive quantitative data is sparse, qualitative assessments and data from analogous compounds provide a clear picture of TPA-BF₄'s solubility. It is generally described as being soluble in water and organic solvents.[25] Quaternary ammonium salts with tetrafluoroborate anions are known to be well-soluble in organic solvents.[25]

| Solvent Type | Examples | Expected Solubility | Rationale / Notes |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The solvent's polarity and ability to hydrogen bond can effectively solvate both the cation and the anion. However, some larger quaternary ammonium salts are insoluble in water.[25] |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone | Soluble | The high dielectric constant of these solvents can overcome the lattice energy of the salt. Acetonitrile is a very common solvent for electrochemical applications using TPA-BF₄.[1][2][26] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The non-polar nature of these solvents cannot effectively solvate the charged ions, making dissolution energetically unfavorable. |

Hygroscopicity

A noteworthy characteristic of many quaternary ammonium compounds is their tendency to absorb moisture from the atmosphere, a property known as hygroscopicity. This is a critical handling consideration, as the presence of even small amounts of water can be detrimental in moisture-sensitive applications, such as in non-aqueous electrochemistry. It is therefore imperative to store TPA-BF₄ in a dry environment, such as in a desiccator or under an inert atmosphere.

Experimental Methodologies

To ensure the reproducibility and accuracy of data, standardized experimental protocols are essential. The following sections outline the methodologies for determining the key physical properties discussed in this guide.

Protocol: Melting Point Determination by DSC

This protocol describes the determination of the melting temperature (Tₘ) and enthalpy of fusion (ΔHfus) using a heat-flux DSC instrument.[14][27][16]

-

Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., high-purity indium and zinc).[27]

-

Sample Preparation : Accurately weigh 5-10 mg of dry TPA-BF₄ into an aluminum DSC pan. Crimp the pan with a lid to enclose the sample.

-

Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Thermal Program :

-

Equilibrate the cell at a temperature at least 20 °C below the expected melting point (e.g., 200 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 280 °C).

-

-

Data Analysis :

Protocol: Thermal Stability Assessment by TGA

This protocol outlines the procedure for determining the decomposition temperature of TPA-BF₄ using a thermogravimetric analyzer.[17][18][19][20]

-

Instrument Preparation : Ensure the TGA balance is tared and the sample chamber is clean.

-

Sample Preparation : Place 5-10 mg of TPA-BF₄ into a ceramic or platinum TGA crucible.[19]

-

Instrument Setup : Load the crucible onto the TGA balance. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.[20]

-

Thermal Program :

-

Equilibrate at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min or 20 K/min) to a high temperature where decomposition is complete (e.g., 600 °C).[21]

-

-

Data Analysis :

-

Plot the sample mass (%) versus temperature (°C).

-

The onset of decomposition is determined as the temperature at which significant mass loss begins. This can be calculated using the tangent method on the primary mass loss step.

-

Protocol: Gravimetric Solubility Determination

This protocol describes a standard method for determining the solubility of a salt in a given solvent at a specific temperature.[28][29][30]

-

System Preparation : Add an excess amount of TPA-BF₄ to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration : Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the vial to ensure a clear supernatant.

-

Sample Analysis : Carefully extract a known mass or volume of the clear, saturated supernatant.

-

Solvent Evaporation : Place the extracted supernatant in a pre-weighed container and evaporate the solvent completely under vacuum or in a drying oven at a temperature well below the solute's decomposition point.

-

Calculation : Weigh the container with the dried solute. The mass of the dissolved solute can be determined by subtraction. Calculate the solubility, typically expressed as grams of solute per 100 g of solvent.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE) : Always handle TPA-BF₄ in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry place. Due to its hygroscopic nature, storage in a desiccator is recommended to prevent water absorption.

-

Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a crystalline solid with a high melting point and well-defined crystal structure. Its good thermal stability and solubility in common polar organic solvents make it a versatile and reliable choice for a range of chemical applications. A thorough understanding of its physical characteristics, from its orthorhombic crystal lattice to its thermal decomposition pathway, is fundamental to leveraging its full potential in research and development. The experimental protocols provided herein serve as a guide for researchers to verify these properties and ensure the quality and suitability of TPA-BF₄ for their specific applications.

References

-

Embibe. (n.d.). Ionic Compounds: Solubility - Lab Experiments. Retrieved from [Link]

-

Pernak, J., et al. (2017). Effect of Quaternary Ammonium Salts with Fluorine Atoms on Selected Weed Species. Molecules, 22(2), 299. Available at: [Link]

-

Unknown Author. (n.d.). Experiment 4 Solubility of a Salt. Retrieved from [Link]

-

JoVE. (2015). Video: Determining the Solubility Rules of Ionic Compounds. Retrieved from [Link]

-

Unknown Author. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved from [Link]

-

Fedotova, A., et al. (2025). Effect of Cation Size and Symmetry in Substituted Ammonium Tetrafluoroborates on Their Thermal, Structural, and Transport Properties. The Journal of Physical Chemistry C. Available at: [Link]

-

ResearchGate. (n.d.). Measuring the enthalpy and temperature of melting. Retrieved from [Link]

-

Unknown Author. (n.d.). Experiment 20: Solubilities: An Investigation. Retrieved from [Link]

-

JoVE. (2015). 1.14: Using Differential Scanning Calorimetry to Measure Changes in Enthalpy. Retrieved from [Link]

-

Valles, E., et al. (n.d.). Measuring the Capacitance of Carbon in Ionic Liquids: From Graphite to Graphene. Advanced Functional Materials. Available at: [Link]

-

JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

ResearchGate. (2025). Structural Characterization of Novel Ionic Materials Incorporating the Bis(trifluoromethanesulfonyl)amide Anion. Retrieved from [Link]

-

Yoshimura, T., et al. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega, 4(8), 13531-13540. Available at: [Link]

-

SpectraBase. (n.d.). This compound(1-) - Optional[1H NMR]. Retrieved from [Link]

-

ResearchGate. (2025). Thermal Behavior of Ammonium Octafluorodirhenate(Iii). Retrieved from [Link]

-

ResearchGate. (2025). Exploring the catalytic potentials of supported molten salts towards trans-esterification of waste cooking oil for the production of biodiesel. Retrieved from [Link]

-

Université de Toulouse. (n.d.). New insights on charge storage mechanism in carbon-based capacitive electrode. Retrieved from [Link]

-

ResearchGate. (2025). Thermal decomposition of tetraethyl ammonium tetrafluoroborate: A simultaneous TG–DTG–DSC–quadrupole mass spectrometric approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Ammonium Fluoroborate Production and Determination of Production Parameters. Retrieved from [Link]

-

ResearchGate. (2025). Electrochemical behaviour of poly(thiophene-benzoquinone) films. Retrieved from [Link]

-

ResearchGate. (n.d.). C. Tadini's research works. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2023). Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. Synthetic Communications, 53(21), 1635-1647. Available at: [Link]

- Google Patents. (2014). Epoxy resin compositions, methods of making same, and articles thereof.

-

The University of Melbourne. (n.d.). STANDARD OPERATING PROCEDURE - Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

ResearchGate. (2025). Thermal stability of quaternary ammonium hexafluorophosphates and halides. Retrieved from [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

EPub Bayreuth. (2017). Nucleation and Anti-Nucleation of Polyamides Dissertation Johannes Heigl. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of thermal oxidation of electrodes for the performance enhancement in all-vanadium redox flow battery. Retrieved from [Link]

-

Scribd. (n.d.). Tomasz Jaroń Praca Doktorska PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Electric field gradient acting at the boron site, for different BF 4.... Retrieved from [Link]

-

GitHub. (n.d.). chemicals/chemicals/Identifiers/Inorganic db.tsv. Retrieved from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

S4Science. (n.d.). Thermogravimetric Analysis (TGA) A Beginner's Guide. Retrieved from [Link]

-

OUCI. (n.d.). Thermal decomposition of tetraethyl ammonium tetrafluoroborate. Retrieved from [Link]

- Google Patents. (n.d.). US12128033B2 - Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine.

-

Pérez-Rodríguez, S., et al. (2022). The Effect of the Tetraalkylammonium Cation in the Electrochemical CO2 Reduction Reaction on Copper Electrode. ACS Catalysis, 12(15), 9476-9486. Available at: [Link]

-

Pérez-Rodríguez, S., et al. (2024). The Effect of the Tetraalkylammonium Cation in the Electrochemical CO2 Reduction Reaction on Copper Electrode. ACS Catalysis. Available at: [Link]

-

Wikipedia. (n.d.). Ammonium tetrafluoroborate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Retrieved from [Link]

-

MDPI. (2021). Transient Confinement of the Quaternary Tetramethylammonium Tetrafluoroborate Salt in Nylon 6,6 Fibres: Structural Developments for High Performance Properties. Retrieved from [Link]

-

PubMed. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Retrieved from [Link]

Sources

- 1. The Effect of the Tetraalkylammonium Cation in the Electrochemical CO2 Reduction Reaction on Copper Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound | 338-38-5 [smolecule.com]

- 4. chemicals/chemicals/Identifiers/Inorganic db.tsv at master · CalebBell/chemicals · GitHub [github.com]

- 5. Electrochemical synthesis and antimicrobial evaluation of some N -phenyl α-amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03592A [pubs.rsc.org]

- 6. US12128033B2 - Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine - Google Patents [patents.google.com]

- 7. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Video: Differential Scanning Calorimetry: Measuring Enthalpy Changes [jove.com]

- 15. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 17. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 18. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 19. epfl.ch [epfl.ch]

- 20. s4science.at [s4science.at]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Effect of Quaternary Ammonium Salts with Fluorine Atoms on Selected Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 26. utheme.univ-tlse3.fr [utheme.univ-tlse3.fr]

- 27. torontech.com [torontech.com]

- 28. embibe.com [embibe.com]

- 29. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 30. facultystaff.richmond.edu [facultystaff.richmond.edu]

An In-depth Technical Guide to Tetrapropylammonium Tetrafluoroborate (CAS 338-38-5)

Prepared by: Gemini, Senior Application Scientist

Introduction

Tetrapropylammonium tetrafluoroborate, hereafter referred to as TPATFB, is a quaternary ammonium salt that has carved a significant niche in various domains of chemical science.[1] Identified by its CAS number 338-38-5, this compound is composed of a central nitrogen atom bonded to four propyl groups, forming the tetrapropylammonium cation ((CH₃CH₂CH₂)₄N⁺), and a tetrafluoroborate anion (BF₄⁻).[1][2] Its unique combination of properties, including high solubility in organic solvents, thermal stability, and electrochemical inertness over a wide potential window, makes it an invaluable tool for researchers and industry professionals.[1][3] This guide provides a comprehensive technical overview of TPATFB, delving into its fundamental properties, synthesis, and key applications, with a focus on its roles as a supporting electrolyte in electrochemistry and as a phase-transfer catalyst in organic synthesis.[1]

Physicochemical and Thermophysical Properties

TPATFB is a colorless or white crystalline solid at room temperature.[1] The integrity of experimental work hinges on a clear understanding of a reagent's physical and chemical characteristics. The properties of TPATFB are summarized below, providing the foundational data necessary for its application in various scientific contexts.

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 338-38-5 | [1][2] |

| Molecular Formula | C₁₂H₂₈BF₄N | [1][2] |

| Molecular Weight | 273.16 g/mol | [1][2][4] |

| Appearance | Colorless or white crystalline solid | [1] |

| Melting Point | 245 - 247 °C | [1][2] |

| Purity | ≥98% (Assay by titration) | [1] |

| Density | 1.115 g/cm³ | |

| IUPAC Name | tetrapropylazanium;tetrafluoroborate | |

| InChI Key | ADADJCUTHQJPCB-UHFFFAOYSA-N | [2] |

Thermophysical Characteristics

Temperature-dependent properties are crucial for applications involving variable thermal conditions. While extensive data for TPATFB is not widely published, the following represents calculated or known thermophysical data at standard conditions.

| Property | Value (at 25 °C, 1.01325 bar) |

| Specific Heat Capacity | 1.41193 kJ/kg·K |

| Molar Heat Capacity | 385.686 kJ/kmol·K |

Synthesis and Purification

The standard laboratory synthesis of this compound is a straightforward acid-base neutralization reaction.[6] This method allows for the production of high-purity material suitable for sensitive applications like electrochemical analysis.

Synthesis Pathway

The primary route involves the reaction of tetrapropylammonium hydroxide with fluoroboric acid. An alternative and often more convenient method is the salt metathesis reaction between a tetrapropylammonium halide (e.g., bromide) and a tetrafluoroborate salt. A generalized synthesis workflow is depicted below.

Caption: Generalized workflow for the synthesis of TPATFB.

Experimental Protocol: Synthesis via Neutralization

This protocol describes the synthesis of TPATFB from tetrapropylammonium hydroxide and fluoroboric acid.

-

Preparation: In a well-ventilated fume hood, prepare a stoichiometric amount of an aqueous solution of tetrapropylammonium hydroxide.

-

Reaction: Slowly add an equimolar amount of fluoroboric acid (HBF₄) to the stirred tetrapropylammonium hydroxide solution. The reaction is exothermic; maintain the temperature with an ice bath.

-

pH Adjustment: Monitor the pH of the solution. Continue adding the acid dropwise until the solution is neutral (pH ~7).

-

Concentration: Remove the solvent (water) under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallization: Purify the crude TPATFB by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a vacuum oven for several hours to remove any residual solvent.

Core Application: Electrochemistry

A primary application of TPATFB is its use as a supporting electrolyte in non-aqueous electrochemistry.[1] Its constituent ions, the tetrapropylammonium cation and the tetrafluoroborate anion, are electrochemically stable over a wide potential range, which is a critical requirement for studying redox processes without interference from the electrolyte itself.[3][7]

The Role and Merits of TPATFB as a Supporting Electrolyte

In an electrochemical cell, the supporting electrolyte serves two main purposes: it provides ionic conductivity to the solution and minimizes the unwanted migration of charged electroactive species due to the electric field. TPATFB excels in this role due to several key attributes:

-

Wide Electrochemical Window: Tetraalkylammonium tetrafluoroborate salts are known for their broad electrochemical stability windows (ESW).[3] For instance, the closely related TEATFB in acetonitrile has a practical voltage window of approximately 2.5 - 3.0 V, and other systems can extend this to over 4.0 V.[8][9] This wide window allows for the investigation of analytes with high oxidation or low reduction potentials.

-

Good Solubility: TPATFB is soluble in many polar organic solvents commonly used in electrochemistry, such as acetonitrile (ACN), propylene carbonate (PC), and dimethylformamide (DMF).[1]

-

Chemical Inertness: Both the tetrapropylammonium cation and the tetrafluoroborate anion are chemically stable and non-coordinating, meaning they are unlikely to react with the analyte or intermediates during the electrochemical experiment.[10]

Experimental Protocol: Electrochemical Characterization using Cyclic Voltammetry (CV)

This protocol outlines the steps to determine the electrochemical window of a TPATFB-based electrolyte.

-

Electrolyte Preparation: In an inert atmosphere (e.g., an argon-filled glovebox), prepare a 0.1 M to 1.0 M solution of TPATFB in a high-purity, anhydrous electrochemical-grade solvent (e.g., acetonitrile).

-

Cell Assembly: Assemble a three-electrode electrochemical cell. Use a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter (auxiliary) electrode, and a silver/silver ion (Ag/Ag⁺) or saturated calomel electrode (SCE) as the reference electrode.

-

Deaeration: Purge the electrolyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which is electroactive.

-

CV Measurement:

-

Connect the cell to a potentiostat.

-

Perform a cyclic voltammetry scan over a wide potential range (e.g., -2.5 V to +2.5 V vs. the reference electrode) at a scan rate of 100 mV/s.

-

Observe the resulting voltammogram. The potential limits where a significant rise in current occurs (due to the oxidation or reduction of the electrolyte or solvent) define the electrochemical window.

-

Caption: Workflow for electrochemical characterization of TPATFB.

Core Application: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[11][12] TPATFB, as a quaternary ammonium salt, is an effective phase-transfer catalyst.[1]

Mechanism of Action

The tetrapropylammonium cation is the active component in PTC. Its four propyl groups give it significant lipophilicity (oil-loving character), allowing it to be soluble in the organic phase.[13] However, its positive charge allows it to pair with an anion from the aqueous phase (e.g., OH⁻, CN⁻, or another nucleophile). This ion pair can then migrate across the phase boundary into the organic phase, where the "naked" anion exhibits enhanced reactivity towards the organic substrate.[14][15] After the reaction, the catalyst cation can return to the aqueous phase to transport another anion, thus completing the catalytic cycle.

Caption: Mechanism of phase-transfer catalysis with a quaternary ammonium salt.

Example Application: Nucleophilic Substitution

TPATFB can be used to catalyze classic Sₙ2 reactions, such as the synthesis of nitriles from alkyl halides and sodium cyanide. Without a catalyst, the cyanide anion (soluble in water) cannot react with the alkyl halide (soluble in an organic solvent). TPATFB facilitates this by transporting the cyanide anion into the organic phase.

Solubility Determination

While TPATFB is known to be soluble in many organic solvents, precise quantitative data is sparse in publicly available literature.[1][6] Determining the solubility is a critical step for designing experiments, particularly for preparing electrolyte solutions of a specific concentration.

Experimental Protocol: Gravimetric Solubility Measurement

The following protocol, adapted from methodologies for similar salts, can be used to determine the solubility of TPATFB.[16]

-

Saturation: Add an excess amount of TPATFB to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Equilibration: Place the vial in a temperature-controlled shaker or on a stirrer plate at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (24-48 hours) with continuous agitation to ensure saturation is reached.

-

Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully extract a known volume of the clear, saturated supernatant using a pre-weighed, gas-tight syringe.

-

Mass Determination: Dispense the sampled solution into a pre-weighed vial and record the total mass. The mass of the solution is determined by subtraction.

-

Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried TPATFB is achieved.

-

Calculation: The solubility can be calculated from the mass of the dissolved TPATFB and the mass (or volume) of the solvent used. Results are typically expressed as g/100 mL or g/100 g of solvent.

Safety and Handling

As with all chemical reagents, proper handling of TPATFB is essential for laboratory safety. It is classified as an irritant.[4]

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[2][4] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4] |

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder, a dust mask or respirator may be necessary.[2]

Conclusion

This compound (CAS 338-38-5) is a versatile and highly effective quaternary ammonium salt. Its robust electrochemical stability and efficacy as a phase-transfer catalyst have cemented its role as a key enabling reagent in both materials science and synthetic chemistry. The protocols and data presented in this guide offer a foundational framework for researchers to effectively and safely utilize TPATFB in their work. While there remain opportunities for more detailed characterization, particularly in quantitative solubility and thermal decomposition analysis, the established utility and predictable performance of TPATFB ensure its continued relevance in advancing scientific research.

References

-

This compound - ChemBK. (2024). Available at: [Link]

-

Phase Transfer Catalysts Manufacturers Suppliers Factory - Made in China - KOYON. Available at: [Link]

-

Ruther, R. E. (n.d.). Stable Electrolyte for High Voltage Electrochemical Double-Layer Capacitors. OSTI.gov. Available at: [Link]

-

phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by - CORE. Available at: [Link]

-

Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System - MDPI. Available at: [Link]

-

What is the potential window for acetonitrile solvent for Cyclic Voltametry measurement? - ResearchGate. (2019). Available at: [Link]

-

This compound (338-38-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. Available at: [Link]

-

Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo. Available at: [Link]

-

Thermal Analysis - Penn State Materials Research Institute. Available at: [Link]

-

This compound | C12H28BF4N | CID 9558 - PubChem. Available at: [Link]

-

Thermal decomposition of tetraethyl ammonium tetrafluoroborate: A simultaneous TG–DTG–DSC–quadrupole mass spectrometric approach - ResearchGate. (2014). Available at: [Link]

-

Electrochemical behavior of wound supercapacitors with propylene carbonate and acetonitrile based nonaqueous electrolytes - ResearchGate. (2020). Available at: [Link]

-

Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008). Available at: [Link]

-

The diffusion behavior and capacitance of tetraethylammonium/tetrafluoroborate ions in acetonitrile with different molar concentrations: A molecular dynamics study - ResearchGate. (2017). Available at: [Link]

-

Structure and dynamics of electrical double layers in organic electrolytes - PubMed. Available at: [Link]

-

Thermal Analysis (DSC, DTA, TGA, TMA) Laboratory | CRF - IIT Kharagpur. Available at: [Link]

-

Electrochemical Properties of Trimethylammonium Tetrafluoroborate in Electrochemical Double-Layer Capacitors - ResearchGate. (2013). Available at: [Link]

-

Simultaneous Thermal Analyzer (STA/TGA-DSC) - NETZSCH Analyzing & Testing. Available at: [Link]

-

Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions - MDPI. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ≥98.0%, crystals | Sigma-Aldrich [sigmaaldrich.com]

- 3. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 4. This compound | C12H28BF4N | CID 9558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. osti.gov [osti.gov]

- 9. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions [mdpi.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Tetrapropylammonium Tetrafluoroborate: Properties, Mechanisms, and Advanced Applications

As researchers and drug development professionals, our work hinges on the precise selection of reagents that offer stability, reliability, and predictable performance. Tetrapropylammonium tetrafluoroborate ((CH₃CH₂CH₂)₄N(BF₄)), often abbreviated as TPA-BF₄, is one such cornerstone compound. This quaternary ammonium salt, while seemingly straightforward, possesses a unique constellation of properties that make it an indispensable tool in modern electrochemistry and organic synthesis. This guide moves beyond simple data recitation to explore the causality behind its utility, providing field-proven insights into its application.

Core Molecular and Physicochemical Profile

At its core, the efficacy of this compound stems from its structure: a bulky, sterically hindered tetrapropylammonium cation ([N(C₃H₇)₄]⁺) and a weakly coordinating tetrafluoroborate anion (BF₄⁻). This combination dictates its physical and chemical behavior.

Molecular Formula: C₁₂H₂₈BF₄N[1][2][3][4][5] Molecular Weight: 273.16 g/mol [1][2][3][4]

The large, non-polar alkyl groups on the cation contribute significantly to its solubility in a wide range of organic solvents, a critical feature for its role in non-aqueous electrochemistry. The BF₄⁻ anion is known for its electrochemical and thermal stability, which is essential for applications requiring a wide potential window and durability.[6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless or white crystalline solid | [1][3] |

| Melting Point | 245 - 247 °C | [1][3] |

| Density | 1.115 g/cm³ | [3] |

| Solubility | Soluble in water and organic solvents such as acetonitrile and acetone. | [3][7] |

| CAS Number | 338-38-5 | [1][2][3][4][5] |

A common and straightforward synthesis route involves the reaction of tetrapropylamine with fluoroboric acid.[3] An alternative method is the salt metathesis reaction between tetrapropylammonium bromide and a source of tetrafluoroborate, such as fluoroboric acid.[8]

The Nexus of Structure and Function: Core Applications

The utility of TPA-BF₄ is not accidental; it is a direct consequence of its molecular architecture. We will explore its two primary domains of application: electrochemistry and organic synthesis.

Electrochemistry: The Silent Workhorse as a Supporting Electrolyte

In electrochemical analysis, the supporting electrolyte is arguably as crucial as the analyte itself. It must be electrochemically inert within the potential range of interest while providing sufficient ionic conductivity to minimize solution resistance (iR drop). TPA-BF₄ excels in this role for several reasons:

-

Wide Electrochemical Window: Both the tetrapropylammonium cation and the tetrafluoroborate anion are highly resistant to oxidation and reduction.[9] This stability provides a broad potential window, allowing for the study of a wide range of redox processes without interference from the electrolyte itself.[7]

-

High Ionic Conductivity: Despite the bulk of the cation, TPA-BF₄ dissociates readily in polar organic solvents, ensuring a high concentration of charge carriers and thus, high ionic conductivity.[7]

-

Inertness: The salt is chemically stable and does not readily participate in side reactions with the analyte or electrode materials, ensuring the integrity of the electrochemical measurement.

Its application is prevalent in the development of lithium-ion batteries, electrochemical sensors, and high-performance supercapacitors, where stability and conductivity are paramount.[1][7]

Organic Synthesis: A Catalyst for Bridging Phases

In multiphasic reaction systems, bringing reactants together is a primary challenge. TPA-BF₄ serves as an exemplary phase transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases (e.g., aqueous and organic).

The mechanism is elegant in its simplicity. The lipophilic (organic-loving) nature of the bulky tetrapropylammonium cation allows it to encapsulate and transport an aqueous-phase anion (like a reactant nucleophile) into the organic phase. Once in the organic phase, the "naked" anion is highly reactive and can readily engage with the organic-soluble substrate. After the reaction, the cation can return to the aqueous phase to repeat the cycle. This process dramatically increases reaction rates and yields for a variety of reactions, including nucleophilic substitutions and C-C bond formations.[1][3]

Caption: Mechanism of Tetrapropylammonium-mediated phase transfer catalysis.

Field-Proven Protocol: TPA-BF₄ in Cyclic Voltammetry

This protocol outlines the use of TPA-BF₄ as a supporting electrolyte for analyzing a ferrocene standard in acetonitrile, a common procedure for calibrating electrochemical setups.

Objective: To prepare a 0.1 M TPA-BF₄ solution in acetonitrile and use it to record the cyclic voltammogram of a 1 mM ferrocene solution.

Materials:

-

This compound (≥98% purity)[1]

-

Acetonitrile (anhydrous, ≥99.8%)

-

Ferrocene (electrochemical grade)

-

Volumetric flasks, pipettes, and standard glassware

-

Potentiostat with a three-electrode cell (e.g., glassy carbon working electrode, platinum wire counter electrode, Ag/Ag⁺ reference electrode)

Methodology:

-

Electrolyte Preparation (0.1 M TPA-BF₄):

-

Causality: A 0.1 M concentration is standard for ensuring high ionic conductivity while avoiding saturation issues.

-

In a fume hood, weigh 2.732 g of TPA-BF₄ (MW = 273.16 g/mol ).

-

Transfer the solid to a 100 mL volumetric flask.

-

Add approximately 70 mL of anhydrous acetonitrile and sonicate or swirl until the solid is fully dissolved.

-